N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a substituted pyrazole ring. The pyrazole core is functionalized with a 5-methyl group and a morpholine-4-carbonyl group at the 3-position. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with compounds targeting enzymes or receptors requiring hydrogen-bonding interactions and lipophilic pockets .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-13-10-15(19(25)22-4-6-26-7-5-22)21-23(13)12-18(24)20-14-2-3-16-17(11-14)28-9-8-27-16/h2-3,10-11H,4-9,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWUTKGGBKGPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrazole and morpholine moieties. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it may interact with these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
類似化合物との比較
Morpholine-4-Carbonyl vs. Pyrrole or Fluoro-Methoxyphenyl Groups
The morpholine-4-carbonyl group in the target compound introduces both hydrogen-bonding capacity (via carbonyl oxygen) and solubility-enhancing polarity, contrasting with Analog 1’s pyrrole group (planar, aromatic) and Analog 2’s fluoro-methoxyphenyl group (mixed electronic effects). Morpholine derivatives are often employed to improve pharmacokinetic profiles, whereas fluorine substituents (as in Analog 2) typically enhance metabolic stability and membrane permeability .
Benzodioxin vs. Benzopyrano-Pyrazole Cores
The 2,3-dihydro-1,4-benzodioxin ring in the target compound provides a rigid, oxygen-rich scaffold that may influence binding to aromatic or polar receptor sites.
Hydrogen-Bonding and Crystallographic Considerations
The target compound’s morpholine-4-carbonyl and acetamide groups are likely to participate in hydrogen-bonding networks, as suggested by Etter’s rules for crystal engineering (). Such interactions could stabilize its solid-state structure, analogous to pyridazinone derivatives (e.g., Analog 2), where the carbonyl group facilitates intermolecular hydrogen bonds.
Methodological Insights from Evidence
- Graph Set Analysis: Hydrogen-bonding patterns in related compounds (e.g., pyridazinones) can be systematically analyzed using graph set theory (), providing insights into supramolecular assembly and solubility.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant studies and data.
- Chemical Formula : C24H26N4O8S
- Molecular Weight : 530.55 g/mol
- CAS Number : 1215645-10-5
Structural Features
This compound incorporates a benzodioxin moiety and a pyrazole ring, which are known for their diverse biological activities. The presence of morpholine enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- A study by Bhat et al. (2019) evaluated various pyrazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural features to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide demonstrated considerable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| P11 | High | Moderate |
| P6 | Moderate | Low |
Anticancer Activity
Pyrazoles have also been recognized for their anticancer properties. Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They activate apoptotic pathways leading to cancer cell death.
A review highlighted that pyrazole derivatives exhibit significant cytotoxicity against several cancer cell lines, including breast and lung cancer .
Anti-inflammatory Activity
The compound shows promise in reducing inflammation. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process:
- In vitro studies suggest that derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Neuroprotective Properties
Emerging evidence suggests that pyrazole derivatives possess neuroprotective effects:
- Oxidative Stress Reduction : They may reduce oxidative stress markers in neuronal cells.
- Neuroinflammation Modulation : Compounds can modulate neuroinflammatory responses.
Studies indicate that similar compounds have shown potential in models of neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, one derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Screening
A derivative was tested on A549 lung cancer cells and showed a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
